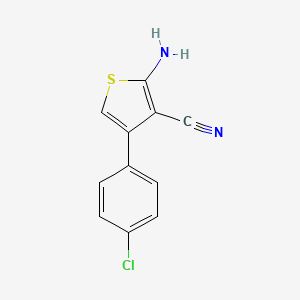

2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile

Overview

Description

The compound 2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile is a versatile molecule that serves as a key intermediate in the synthesis of various heterocyclic compounds. It has been utilized in the preparation of Schiff bases, thiadiazolopyrimidines, and other thiophene derivatives, which exhibit a range of biological activities including antimicrobial and anticancer properties .

Synthesis Analysis

The synthesis of derivatives of this compound often involves multi-step reactions, including the Gewald synthesis technique, which is a common method for constructing thiophene rings . Other methods include ultrasound-promoted one-pot synthesis, which is an environmentally friendly and rapid approach . The Vilsmeier-Haack reaction has also been employed to synthesize 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . The asymmetric unit of a co-crystal involving this compound has been described, revealing overlapped atoms of the fused-ring system and substituents, and a buckled fused-ring system due to an ethylene linkage .

Chemical Reactions Analysis

This compound reacts with different reagents to yield a variety of heterocyclic compounds. For instance, it reacts with phenyl isothiocyanate and thiophosgene to form substituted dithienopyrimido pyrimidines . It can also undergo reactions with sodium sulfide and α-chlorocarbonyl compounds to yield substituted amino thiophenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the substituents attached to the thiophene nucleus. Molecular modeling studies have shown that the sulfur and carbon atoms at positions 2 and 4 carry positive charges, while those at positions 3 and 5 carry negative charges, affecting their reactivity . The compounds exhibit variable degrees of biological activity, with some showing significant inhibition of tumor cell lines .

Scientific Research Applications

Antitumor Applications

- Antitumor Profile : Derivatives of 2-aminothiophene, synthesized using Gewald methodology, have been investigated for their antitumor activities against human tumor cell lines like hepatocellular carcinoma (HEPG-2) and mammary gland breast cancer (MCF-7). These compounds inhibit the growth of tumor cells to varying degrees (Khalifa & Algothami, 2020).

Structural and Optical Properties

- Structural Characterization and Properties : Thiophene-based imine compounds, derived from reactions involving 2-aminothiophene-3-carbonitrile, have been structurally characterized, with their electrochemical, photophysical, and thermal properties studied in detail (Yildiz et al., 2017).

Applications in Dye Synthesis

- Disperse Dyes Synthesis : Azo dyes have been synthesized from 2-aminothiophene derivatives, exhibiting good coloration and fastness properties on polyester (Sabnis & Rangnekar, 1989).

Antibacterial Activity

- Antibacterial Activity : Schiff bases containing thiophene-3-carbonitrile have been synthesized and shown to possess significant antibacterial activities, with some compounds exhibiting better inhibition of bacterial growth than standard drugs like chloramphenicol (Khan et al., 2013).

Chemical Synthesis and Characterization

- Synthesis and Characterization : The synthesis and characterization of various derivatives of 2-aminothiophene-3-carbonitrile have been extensively researched, highlighting their potential in creating more complex chemical structures (Zhang et al., 2014).

Antimicrobial Applications

- Synthesis and Antimicrobial Activity : Novel Schiff bases using 2-aminothiophene derivatives have been synthesized and screened for antimicrobial activity, with some showing excellent effectiveness (Puthran et al., 2019).

Novel Applications in Organic Chemistry

- Organic Synthesis : The compound and its derivatives have been used in innovative organic synthesis processes, leading to the creation of novel chemical structures with potential applications in various fields (Pokhodylo et al., 2010).

Material Science Applications

- Dielectric Properties : Studies on the dielectric properties of thiophene derivatives have revealed their potential in material science applications, particularly in the field of thin-film technologies (Zeyada et al., 2016).

Future Directions

Thiophene-based compounds, including “2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile”, have potential applications in the field of medicinal chemistry . They are being investigated as potential drug candidates for diseases such as Hepatitis B and C . The future directions in this field involve the synthesis of advanced compounds with improved biological effects .

Mechanism of Action

Target of Action

2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile is a thiophene-based compound . Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Thiophene derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of pharmacological properties .

Result of Action

Thiophene derivatives are known to have a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Biochemical Analysis

Biochemical Properties

2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been shown to inhibit the activity of RNA-dependent RNA polymerase (NS5B) proteins of hepatitis B and C variants, demonstrating its potential as an antiviral agent . The compound’s interaction with these enzymes involves the formation of hydrogen bonds, which stabilize the enzyme-inhibitor complex and prevent the replication of the virus.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, inhibiting or activating their function. For example, the compound’s inhibitory action on RNA-dependent RNA polymerase involves binding to the enzyme’s active site, preventing the synthesis of viral RNA . This binding interaction is facilitated by the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown good stability under various experimental conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that the compound can maintain its biological activity, with sustained effects on cellular processes such as gene expression and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and antiviral activities, without significant toxicity . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of several metabolites, which can further interact with other metabolic pathways, influencing overall metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its accumulation in target tissues . Additionally, binding proteins within the cytoplasm and nucleus help in the localization and retention of the compound, ensuring its availability for biochemical interactions.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications play a role in directing the compound to specific subcellular compartments, enhancing its efficacy in modulating cellular processes.

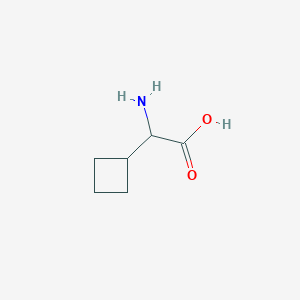

properties

IUPAC Name |

2-amino-4-(4-chlorophenyl)thiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2S/c12-8-3-1-7(2-4-8)10-6-15-11(14)9(10)5-13/h1-4,6H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENZDRMQVPFLLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=C2C#N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40576759 | |

| Record name | 2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86604-36-6 | |

| Record name | 2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

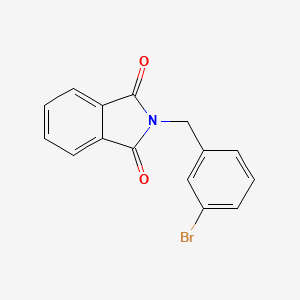

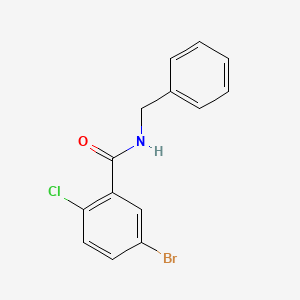

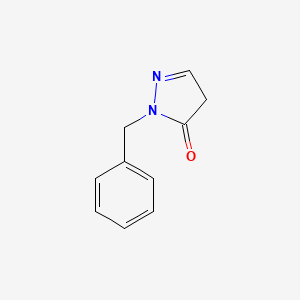

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Cyclopropylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B1286354.png)

![benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B1286379.png)

![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid](/img/structure/B1286395.png)